Cas no 1824269-32-0 ((1-(4-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride)

(1-(4-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a chemically stable, high-purity compound featuring a functionalized triazole core linked to an aminocyclohexyl group. Its hydrochloride salt form enhances solubility in aqueous and polar organic solvents, facilitating applications in medicinal chemistry and drug development. The presence of both amino and hydroxyl groups provides versatile reactivity for further derivatization, making it a valuable intermediate in synthesizing bioactive molecules. The rigid cyclohexyl backbone contributes to structural diversity in scaffold design. Suitable for peptide coupling, click chemistry, and other synthetic modifications, this compound is characterized by consistent batch-to-batch quality and compatibility with standard purification techniques.
(1-(4-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride structure
1824269-32-0 structure
Product name:(1-(4-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
CAS No:1824269-32-0
MF:C9H17ClN4O
MW:232.710480451584
CID:4772190

(1-(4-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (1-(4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
    • (1-(4-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
    • Inchi: 1S/C9H16N4O.ClH/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13;/h5,7,9,14H,1-4,6,10H2;1H
    • InChI Key: CICKQMJYVUZATE-UHFFFAOYSA-N
    • SMILES: Cl.OCC1=CN(C2CCC(CC2)N)N=N1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Topological Polar Surface Area: 77

(1-(4-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2167-1737-10g
(1-(4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
1824269-32-0 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F2167-1737-2.5g
(1-(4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
1824269-32-0 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2167-1737-0.5g
(1-(4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
1824269-32-0 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2167-1737-0.25g
(1-(4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
1824269-32-0 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2167-1737-1g
(1-(4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
1824269-32-0 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2167-1737-5g
(1-(4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
1824269-32-0 95%+
5g
$1398.0 2023-09-06
TRC
A129026-1g
(1-(4-aminocyclohexyl)-1h-1,2,3-triazol-4-yl)methanol hydrochloride
1824269-32-0
1g
$ 660.00 2022-06-08
TRC
A129026-100mg
(1-(4-aminocyclohexyl)-1h-1,2,3-triazol-4-yl)methanol hydrochloride
1824269-32-0
100mg
$ 115.00 2022-06-08
TRC
A129026-500mg
(1-(4-aminocyclohexyl)-1h-1,2,3-triazol-4-yl)methanol hydrochloride
1824269-32-0
500mg
$ 435.00 2022-06-08

Additional information on (1-(4-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Introduction to (1-(4-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride (CAS No. 1824269-32-0)

The compound (1-(4-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS No. 1824269-32-0) is a highly specialized chemical entity with significant potential in the fields of pharmaceuticals and materials science. This compound is characterized by its unique structure, which combines a triazole ring system with an aminocyclohexyl group and a hydroxymethyl moiety. The triazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its stability and versatility in chemical reactions. The presence of the 4-aminocyclohexyl group introduces additional functionality, enhancing the compound's potential for bioactivity and reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as click chemistry and transition metal catalysis. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and material synthesis. The hydrochloride form of the compound is particularly advantageous due to its enhanced solubility in aqueous media, making it ideal for biological assays and formulation development.

One of the most promising applications of (1-(4-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride lies in its potential as a building block for complex molecules with therapeutic relevance. Triazoles are widely used in medicinal chemistry as scaffolds for designing bioactive compounds due to their ability to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The aminocyclohexyl group further enhances the compound's ability to interact with biological targets, making it a valuable intermediate in drug design.

Moreover, the compound's structure lends itself well to further functionalization. For instance, the hydroxymethyl group can be readily modified through oxidation or alkylation reactions to introduce additional functionalities. This flexibility allows chemists to tailor the compound's properties according to specific requirements, whether for enhancing bioavailability or improving target specificity.

In terms of pharmacological applications, (1-(4-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride has shown promise in preliminary studies as a potential candidate for treating various diseases. Its ability to modulate key biological pathways makes it a candidate for anti-inflammatory, antiviral, and anticancer therapies. Ongoing research is focused on optimizing its bioavailability and minimizing potential side effects to bring it closer to clinical application.

From a synthetic perspective, the compound's preparation involves a multi-step process that highlights the importance of stereocontrol and regioselectivity. The use of palladium-catalyzed cross-coupling reactions has been instrumental in constructing the triazole core with high precision. Additionally, the incorporation of an aminocyclohexyl group requires careful consideration of steric and electronic factors to ensure optimal reactivity and selectivity.

Looking ahead, the development of novel analogs based on this compound holds great promise for expanding its utility across diverse fields. Researchers are actively exploring its potential as a ligand in metalloorganic frameworks (MOFs) and as a component in advanced materials such as stimuli-responsive polymers. These applications underscore the versatility of (1-(4-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride beyond traditional pharmaceutical uses.

In conclusion, (1-(4-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS No. 1824269-32-0) represents a significant advancement in modern chemistry. Its unique structure, combined with cutting-edge synthetic methods and promising biological activity profiles

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